N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide
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Overview
Description
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group and a benzenesulfonamide group linked through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation. This method uses inexpensive and insensitive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are designed to ensure high chemoselectivity and functional group compatibility.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various substituents onto the benzene ring.
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s activity. This compound may also interact with other proteins through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Another sulfonamide with a butyl group instead of a nitrophenyl group.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: A derivative with a halogen substituent on the nitrophenyl group.
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide is unique due to the presence of both a nitrophenyl group and a sulfanyl bridge, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73463-44-2 |
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Molecular Formula |
C12H10N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2-nitrophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H10N2O4S2/c15-14(16)11-8-4-5-9-12(11)19-13-20(17,18)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
XURUDEFDKPPDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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